4-ethyl-N-[2-(4-morpholinyl)ethyl]benzamide
Übersicht
Beschreibung
4-ethyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as EMEA or metoclopramide and is used as an antiemetic medication. EMEA is a potent dopamine receptor antagonist and is used to treat nausea, vomiting, and gastrointestinal disorders.
Wirkmechanismus
EMEA exerts its antiemetic effects by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain. This results in a decrease in the sensitivity of the CTZ to stimuli that induce nausea and vomiting. EMEA also increases the tone and amplitude of esophageal contractions, which helps to prevent reflux and vomiting.
Biochemical and Physiological Effects
EMEA has been shown to have several biochemical and physiological effects. It increases the tone and amplitude of esophageal contractions, which helps to prevent reflux and vomiting. It also increases gastric emptying and intestinal transit time, which can be beneficial in the treatment of gastrointestinal disorders. EMEA has also been shown to have anxiolytic and sedative properties, which can be useful in the treatment of anxiety and agitation.
Vorteile Und Einschränkungen Für Laborexperimente
EMEA is a useful tool for studying the effects of dopamine receptor antagonists on the central nervous system and gastrointestinal motility. It is relatively easy to synthesize and can be used in a laboratory setting to study its effects on different systems. However, EMEA has limitations in terms of its specificity for dopamine receptors and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on EMEA. One area of interest is the development of more specific dopamine receptor antagonists that have fewer off-target effects. Another area of interest is the use of EMEA in the treatment of anxiety and agitation. Additionally, further research is needed to understand the long-term effects of EMEA on gastrointestinal motility and central nervous system function.
Conclusion
In conclusion, EMEA is a potent dopamine receptor antagonist that is used as an antiemetic medication. It has been extensively studied for its effects on gastrointestinal motility and the central nervous system. EMEA has several biochemical and physiological effects, including an increase in gastric emptying and intestinal transit time and anxiolytic and sedative properties. While EMEA is a useful tool for studying dopamine receptor antagonists, it has limitations in terms of its specificity and potential for off-target effects. Further research is needed to develop more specific dopamine receptor antagonists and to understand the long-term effects of EMEA on different systems.
Wissenschaftliche Forschungsanwendungen
EMEA has been extensively studied for its antiemetic properties and has been used to treat nausea and vomiting in various clinical settings. It has also been studied for its effects on gastrointestinal motility and has been shown to increase gastric emptying and intestinal transit time. EMEA has also been studied for its effects on the central nervous system and has been shown to have anxiolytic and sedative properties.
Eigenschaften
IUPAC Name |
4-ethyl-N-(2-morpholin-4-ylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-13-3-5-14(6-4-13)15(18)16-7-8-17-9-11-19-12-10-17/h3-6H,2,7-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIZUGBJWAHGEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.